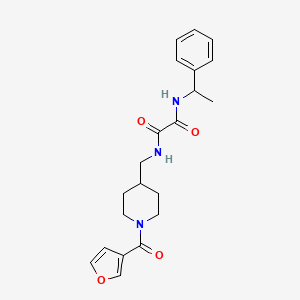

![molecular formula C21H20FN3O4 B2408206 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1210032-14-6](/img/structure/B2408206.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

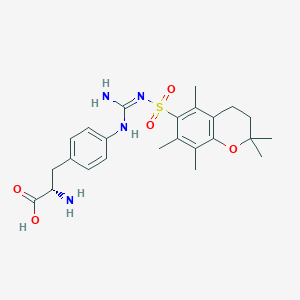

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been identified as a novel GPR40 agonist with improved pharmacokinetic and safety profiles . GPR40 has become a new potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells with a low risk of hypoglycemia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .

Aplicaciones Científicas De Investigación

B-Raf Inhibitory and Antiproliferative Activity

Research has identified novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives showing significant inhibitory activities against B-Raf(V600E) and anti-proliferation activities against human melanoma cell lines. These compounds, through the introduction of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated enhanced bioactivity, indicating potential for future design of B-Raf inhibitors (Yang et al., 2012).

Anticancer Activity

The synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues and their evaluation against various cancer cell lines have been reported. These compounds have demonstrated significant anticancer activity, with specific compounds showing high activity against leukemia and melanoma cell lines, suggesting their potential as effective anticancer agents (Ahsan, 2012).

Antimycobacterial Evaluation

A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds showed moderate to high inhibitory activities, with specific derivatives identified as promising compounds due to their significant activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis (Ahsan et al., 2011).

Antifungal Leads Targeting Succinate Dehydrogenase

Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety have been identified as effective antifungal agents targeting succinate dehydrogenase (SDH). These compounds exhibited excellent antifungal effects against various fungi, with certain derivatives outperforming standard fungicides. This research underscores the compound's potential in developing new fungicides with high efficacy and specificity (Wang et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound involve further development and testing. It has been identified as a promising candidate for further development due to its potent GPR40 agonistic activities, high selectivity against other fatty acid receptors, excellent pharmacokinetic properties, and significant glucose-lowering efficacy during an oral glucose tolerance test .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-2-9-27-19-13-25(16-6-3-14(22)4-7-16)24-20(19)21(26)23-15-5-8-17-18(12-15)29-11-10-28-17/h3-8,12-13H,2,9-11H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRCHBFNGAXGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)